molecular formula C₁₄H₁₉N₅O₅ B1144776 Penciclovir Diacetate CAS No. 97845-72-2

Penciclovir Diacetate

Cat. No.: B1144776
CAS No.: 97845-72-2
M. Wt: 337.33
InChI Key:
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Description

Penciclovir Diacetate: is a chemical compound that is structurally related to acyclovir, a well-known antiviral drug. This compound is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting viral infections .

Mechanism of Action

Target of Action

6-oxo-famciclovir, also known as Penciclovir Diacetate, is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . The primary targets of this compound are herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .

Mode of Action

Upon intracellular uptake, penciclovir is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses . At clinically relevant levels, there is no substantial effect upon cellular DNA polymerase, thereby minimizing side effects to the host .

Biochemical Pathways

The biochemical pathway affected by 6-oxo-famciclovir involves the inhibition of viral DNA synthesis and replication . By inhibiting the DNA polymerase of the herpes simplex and varicella zoster viruses, the compound prevents the viruses from replicating and spreading .

Pharmacokinetics

Famciclovir, the prodrug of 6-oxo-famciclovir, is converted by first-pass metabolism to penciclovir . The volume of distribution of penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue .

Result of Action

The result of 6-oxo-famciclovir’s action is the inhibition of viral replication, which helps to manage the symptoms of herpes virus infections . By preventing the replication of the virus, the compound helps to reduce the severity and duration of outbreaks of cold sores, genital herpes, and shingles .

Action Environment

The action of 6-oxo-famciclovir can be influenced by various environmental factors. For instance, the presence of virally-encoded thymidine kinase is crucial for the conversion of penciclovir to its active triphosphate form . Additionally, the compound’s action can be affected by the patient’s metabolic rate and the presence of other drugs .

Biochemical Analysis

Biochemical Properties

[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate plays a crucial role in biochemical reactions, particularly in the synthesis of acyclovir. It interacts with several enzymes and proteins, including DNA polymerase and thymidine kinase. These interactions are essential for the compound’s antiviral activity, as it inhibits viral DNA synthesis by incorporating itself into the viral DNA chain, leading to chain termination .

Cellular Effects

The effects of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate on various types of cells are profound. It influences cell function by inhibiting viral DNA synthesis, which is crucial for the replication of viruses such as herpes simplex virus types 1 and 2. This inhibition affects cell signaling pathways and gene expression, leading to the suppression of viral replication and the reduction of viral load in infected cells .

Molecular Mechanism

At the molecular level, [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate exerts its effects through several mechanisms. It binds to viral DNA polymerase, inhibiting its activity and preventing the elongation of the viral DNA chain. This compound also undergoes phosphorylation by viral thymidine kinase, which is necessary for its activation. The phosphorylated form of the compound competes with deoxyguanosine triphosphate for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its antiviral activity. Long-term studies have shown that the compound can maintain its efficacy in inhibiting viral replication over extended periods, although its stability and activity may decrease over time .

Dosage Effects in Animal Models

The effects of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, it can cause adverse effects, including nephrotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate is involved in several metabolic pathways. It is metabolized by viral thymidine kinase to its active form, which then interacts with viral DNA polymerase. This interaction inhibits viral DNA synthesis and replication. The compound also affects metabolic flux and metabolite levels, particularly in infected cells, by disrupting the normal metabolic processes required for viral replication .

Transport and Distribution

The transport and distribution of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate within cells and tissues are mediated by various transporters and binding proteins. The compound is efficiently taken up by infected cells, where it is phosphorylated and activated. Its localization and accumulation within infected cells are crucial for its antiviral activity, as it needs to reach sufficient concentrations to inhibit viral replication effectively .

Subcellular Localization

The subcellular localization of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate is primarily within the nucleus of infected cells. This localization is essential for its activity, as it needs to interact with viral DNA polymerase and incorporate into the viral DNA. The compound’s targeting signals and post-translational modifications direct it to the nucleus, where it exerts its antiviral effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Penciclovir Diacetate typically involves the protection of amino groups and the subsequent acetylation of hydroxyl groups. One common method involves the use of acyl chlorides and base catalysts to achieve the desired acetylation .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

Chemistry: In chemistry, Penciclovir Diacetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of nucleoside analogs .

Biology: In biological research, this compound is used to study the mechanisms of antiviral activity. It helps in understanding how modifications to the purine ring affect the biological activity of nucleoside analogs .

Medicine: In medicine, derivatives of this compound are explored for their potential antiviral properties. They are particularly useful in the treatment of herpes simplex virus infections .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of antiviral drugs. Its derivatives are also being investigated for their potential use in other therapeutic areas .

Comparison with Similar Compounds

Uniqueness: The uniqueness of Penciclovir Diacetate lies in its specific structural modifications, which can lead to differences in its antiviral activity and pharmacokinetic properties compared to other similar compounds .

Properties

IUPAC Name

[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQURMIWGELPUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=C1N=C(NC2=O)N)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97845-72-2
Record name (2-(Acetyloxymethyl)-4-(2-azanyl-6-oxidanylidene-1H-purin-9-yl)butyl) ethanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK92L3A65X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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